5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid
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Overview
Description
“5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid” is an organic compound that belongs to the class of compounds known as biotin and derivatives . These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . The molecular formula is C10H16N2O3S, with an average mass of 244.311 Da .
Synthesis Analysis
There are several approaches to the synthesis of this compound. One approach involves a novel method towards the synthesis of the compound, as described in a thesis from Université Paul Verlaine - Metz . Another approach discusses the therapeutic potential of imidazole-containing compounds, which could be relevant for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 573.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 93.9±6.0 kJ/mol and a flash point of 300.7±25.9 °C . The compound has a molar refractivity of 60.9±0.3 cm3, and it accepts 5 hydrogen bonds and donates 3 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Antibacterial Bioactivity Compounds : A study by Liang et al. (2016) described a synthetic route from 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid (biotin) to compounds with important antibacterial bioactivity. The process included esterification and reduction steps, yielding a final product with significant biological potential (Liang, Qin, Huang, & Wang, 2016).
Development of Biotin Synthesis : Research by Zav’yalov et al. (2006) focused on the synthesis of biotin, a critical vitamin. Their work involved regioselective chlorination and the development of tetradehydrobiotin esters, key compounds in biotin synthesis (Zav’yalov et al., 2006).
Biological Applications
Nitric Oxide Synthase Inhibition : Ulhaq et al. (1998) explored compounds including S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid as inhibitors of nitric oxide synthases. This study aimed at developing more potent inhibitors for therapeutic applications (Ulhaq et al., 1998).
Coordination Polymers in Chemistry : A study by Altaf and Stoeckli-Evans (2013) investigated the reaction of biotin with silver salts, leading to the formation of chiral coordination polymers. This research contributes to the understanding of the complex interactions in coordination chemistry (Altaf & Stoeckli-Evans, 2013).
Synthesis Techniques and Chemical Properties
Development of Imidazole Derivatives : The work of Zav’yalov and Dorofeeva (1979) involved the synthesis of 2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole derivatives, contributing to the diverse chemical applications of these compounds (Zav’yalov & Dorofeeva, 1979).
Cobalt Complexes in Chemistry : Research by Huxel and Klingele (2015) explored the complexation of specific ligands with cobalt, leading to the development of Werner-type 3d transition metal complexes. These findings have implications for material science and coordination chemistry (Huxel & Klingele, 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting a range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins. For instance, it has been found to interact with the Biotin/lipoyl attachment protein in Bacillus subtilis . It also interacts with Pyruvate carboxylase, a mitochondrial enzyme in humans . The nature of these interactions involves the ATP-dependent carboxylation of the covalently attached biotin in the first step and the transfer of the carboxyl group to pyruvate in the second .
Molecular Mechanism
The molecular mechanism of action of 5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid involves its interaction with various biomolecules. As mentioned earlier, it interacts with the Biotin/lipoyl attachment protein and Pyruvate carboxylase . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation.
Properties
IUPAC Name |
5-(2-oxo-1,3-dihydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h5H,1-4H2,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJLVWBPNZVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)CCCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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